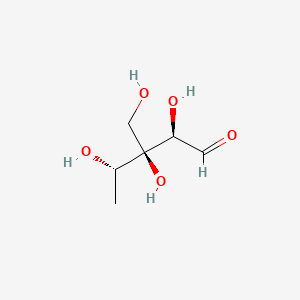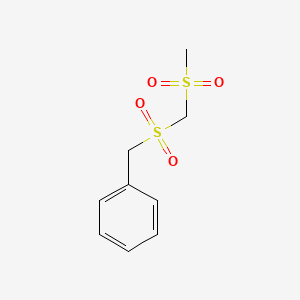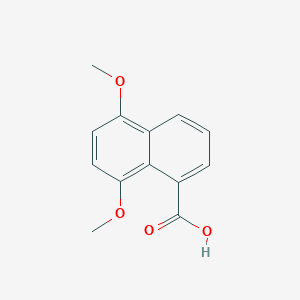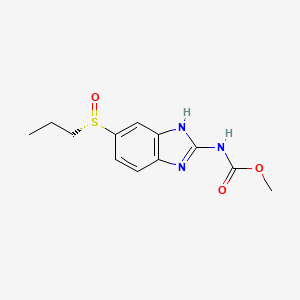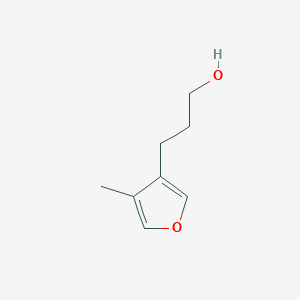![molecular formula C33H58O7 B1253800 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one CAS No. 97671-94-8](/img/structure/B1253800.png)
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one involves the activation of Lactococcal lactis ATCC 11454, followed by culturing and centrifuging to remove bacterial strains to obtain a fermentation broth . The pH value of the fermentation broth is adjusted to 2, and rotary evaporating concentration is carried out. The pH value of the obtained concentrate is then adjusted to an initial value, followed by centrifuging and filtering to obtain a fermentation concentrate . This concentrate is mixed with a PBS buffering solution, and a double water phase system formed by Triton X-114 and MgSO4 is added. Centrifuging is performed to realize phase balance of double water phases, and the obtained upper phase is diluted using the PBS buffering solution to prepare the antibiotic .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale fermentation processes, followed by extraction and purification steps similar to those described above.
化学反応の分析
Types of Reactions: 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable intermediate for synthesizing other complex molecules. In biology, it is studied for its potential antimicrobial properties and its role in various biochemical pathways . In medicine, it is investigated for its potential therapeutic applications, particularly in treating bacterial infections . In industry, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one involves its interaction with specific molecular targets and pathways within bacterial cells . It exerts its effects by disrupting the bacterial cell membrane, leading to cell lysis and death . The compound’s unique structure allows it to bind to specific sites on the bacterial membrane, making it highly effective against certain bacterial strains .
類似化合物との比較
Similar Compounds: 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one is closely related to other polyether antibiotics, such as X-14889A, X-14889B, and X-14889C . These compounds share similar structural features and belong to the same class of sesterterpenoids .
Uniqueness: What sets this compound apart from its similar compounds is its unique ether bridge across the terminal tetrahydrofuranyl ring . This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
97671-94-8 |
|---|---|
分子式 |
C33H58O7 |
分子量 |
566.8 g/mol |
IUPAC名 |
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C33H58O7/c1-12-25(27(35)22(8)26(34)23(9)28-18(4)15-20(6)32(36,14-3)39-28)29-19(5)16-30(11,38-29)33-21(7)17-31(13-2,40-33)24(10)37-33/h18-26,28-29,34,36H,12-17H2,1-11H3 |
InChIキー |
HTVYQCLJTJPTPF-UHFFFAOYSA-N |
SMILES |
CCC(C1C(CC(O1)(C)C23C(CC(O2)(C(O3)C)CC)C)C)C(=O)C(C)C(C(C)C4C(CC(C(O4)(CC)O)C)C)O |
正規SMILES |
CCC(C1C(CC(O1)(C)C23C(CC(O2)(C(O3)C)CC)C)C)C(=O)C(C)C(C(C)C4C(CC(C(O4)(CC)O)C)C)O |
melting_point |
117°C |
物理的記述 |
Solid |
同義語 |
X 14889D X-14889D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)

![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)
![1-[2-hydroxy-4-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1253724.png)

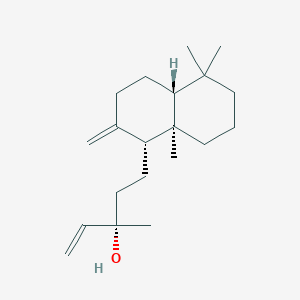

![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)
